3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that features a pyrrolidine ring, an oxazolidinone ring, and a fluorophenyl group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The targets of such compounds can vary widely depending on the specific functional groups and overall structure of the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some pyrrolidine derivatives are known to interact with androgen receptors .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a variety of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are generally well-absorbed due to their lipophilic nature .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. Some pyrrolidine derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazolidinone ring separately. The fluorophenyl group is introduced through an acylation reaction. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired rings and linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-{1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
3-{1-[2-(4-Methylphenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRAXJIVPOXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.